

# Application Notes and Protocols for Assessing Ovulation Inhibition with Trikvilar

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## Compound of Interest

Compound Name: *Trikvilar*

Cat. No.: *B14089268*

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These application notes provide a comprehensive guide to the protocols used for assessing the ovulation-inhibiting efficacy of **Trikvilar**, a triphasic oral contraceptive containing levonorgestrel and ethinyl estradiol. The following sections detail the mechanism of action, experimental protocols for hormonal and ultrasonographic assessment, and data presentation formats.

## Introduction to Trikvilar and its Mechanism of Ovulation Inhibition

**Trikvilar** is a triphasic combination oral contraceptive that delivers varying doses of levonorgestrel (a progestin) and ethinyl estradiol (an estrogen) throughout a 21-day cycle, followed by a 7-day hormone-free interval. The primary mechanism by which **Trikvilar** prevents pregnancy is the inhibition of ovulation.<sup>[1][2]</sup> This is achieved through a multi-faceted approach that disrupts the normal hormonal cascade of the menstrual cycle:

- **Suppression of Gonadotropin-Releasing Hormone (GnRH):** The exogenous estrogen and progestin in **Trikvilar** exert negative feedback on the hypothalamus, suppressing the pulsatile release of GnRH.
- **Inhibition of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH):** The reduction in GnRH leads to decreased secretion of FSH and LH from the anterior pituitary gland.<sup>[2][3]</sup>

- **Prevention of Follicular Development and Ovulation:** FSH is crucial for the growth and maturation of ovarian follicles. By suppressing FSH, **Trikvilar** prevents the development of a dominant follicle. The absence of a mid-cycle LH surge, which is the direct trigger for ovulation, ensures that an egg is not released from the ovary.<sup>[2][3]</sup>

Secondary contraceptive effects of **Trikvilar** include thickening of the cervical mucus, which hinders sperm penetration, and alterations to the endometrium that make it less receptive to implantation.

## Data Presentation: Summarized Quantitative Data

The following tables summarize the expected quantitative results from studies assessing ovulation inhibition with a triphasic levonorgestrel/ethinyl estradiol oral contraceptive like **Trikvilar**. These values are indicative and may vary between individuals and specific study protocols.

Table 1: Serum Hormone Levels in a Typical Treatment Cycle

Hormone	Follicular Phase (Days 1-14)	Luteal Phase (Days 15-28)	Expected Levels with Trikvilar
LH (IU/L)	2 - 10	1 - 12	Consistently low, mid-cycle surge absent
FSH (IU/L)	1.5 - 10	1.5 - 8	Consistently low
Estradiol (pmol/L)	90 - 700	180 - 1100	Suppressed, no pre-ovulatory peak
Progesterone (nmol/L)	< 3	16 - 95	Consistently low, indicating anovulation

Table 2: Ovarian and Endometrial Ultrasound Measurements

Parameter	Normal Mid-Cycle (Pre-ovulatory)	Expected Measurements with Trikvilar
Dominant Follicle Diameter (mm)	18 - 25	No dominant follicle development; follicles generally < 10 mm
Endometrial Thickness (mm)	8 - 12 (trilaminar pattern)	Thin endometrium, typically < 8 mm

## Experimental Protocols

### Hormonal Assays

Objective: To quantify serum levels of LH, FSH, estradiol, and progesterone to assess the suppression of the hypothalamic-pituitary-ovarian axis.

Materials:

- Serum collection tubes
- Centrifuge
- Pipettes and tips
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for LH, FSH, estradiol, and progesterone[4][5][6][7]
- Microplate reader

Protocol:

- Blood Sampling:
  - Collect venous blood samples at baseline (before initiation of **Trikvilar**) and at regular intervals throughout the treatment cycle. A typical schedule includes samples on days 6, 11, and 21 of the active pill phase, and during the hormone-free interval.[2]
  - For more detailed analysis, samples can be collected every 2-3 days.

- Process blood samples by centrifugation at 1000-2000 x g for 15 minutes to separate the serum.
- Store serum aliquots at -20°C or -80°C until analysis.
- Enzyme-Linked Immunosorbent Assay (ELISA):
  - Bring all reagents and samples to room temperature before use.
  - Prepare standard dilutions as per the kit instructions to generate a standard curve.
  - Pipette standards, controls, and samples into the appropriate wells of the microplate.
  - Add the enzyme-conjugated antibody specific for the hormone being measured to each well.
  - Incubate the plate according to the kit's instructions (typically 30-60 minutes at room temperature).
  - Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
  - Add the substrate solution to each well and incubate in the dark for the recommended time (usually 15-30 minutes) to allow for color development.
  - Stop the reaction by adding the stop solution.
  - Read the absorbance of each well at the specified wavelength (commonly 450 nm) using a microplate reader.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Calculate the concentration of the hormones in the unknown samples by interpolating their absorbance values from the standard curve.

- Compare the hormone levels during **Trikvilar** treatment to baseline levels and to the expected values for a normal ovulatory cycle.

## Transvaginal Ultrasound for Follicular Monitoring

Objective: To visually assess ovarian follicular development and endometrial thickness to confirm the absence of a dominant follicle and ovulation.[1][8]

Materials:

- Ultrasound machine with a transvaginal probe (5-9 MHz)
- Sterile probe covers
- Ultrasound gel

Protocol:

- Patient Preparation:
  - The patient should have an empty bladder.
  - Position the patient in the lithotomy position.
- Scanning Procedure:
  - A baseline scan should be performed before the start of **Trikvilar** treatment to document normal ovarian and uterine anatomy.
  - Perform serial transvaginal ultrasounds throughout the treatment cycle, typically on the same days as blood sampling (e.g., days 6, 11, and 21).
  - Systematically scan both ovaries in both sagittal and transverse planes.
  - Identify and measure all visible follicles. The diameter of a follicle is calculated as the mean of the measurements in two perpendicular planes.[9]
  - Assess the endometrial thickness by measuring the thickest part of the endometrium in the sagittal view, from the anterior to the posterior myometrial-endometrial interface. Note

the endometrial pattern (e.g., trilaminar, homogeneous).

- Data Analysis:
  - Record the number and size of all follicles in both ovaries at each visit.
  - Document the endometrial thickness and pattern.
  - The primary indicator of ovulation inhibition is the absence of a dominant follicle (typically >15-18 mm) and subsequent signs of ovulation (e.g., follicle collapse, presence of a corpus luteum).[\[8\]](#)

## Hoogland and Skouby Score for Ovarian Activity

Objective: To provide a standardized, semi-quantitative assessment of ovarian activity by combining hormonal and ultrasound data.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Scoring Criteria:

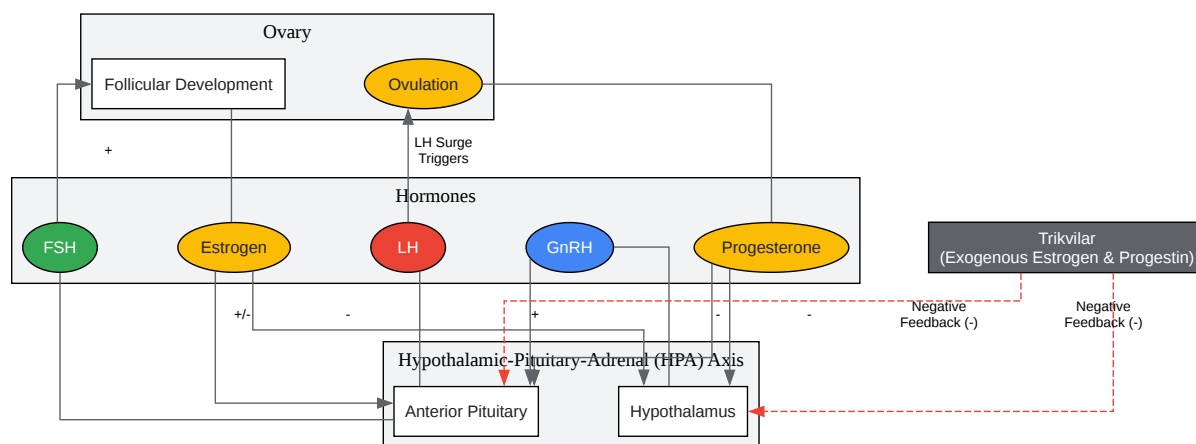
The Hoogland and Skouby score is a 6-point scale that classifies the degree of ovarian suppression:

- Score 1: No follicular activity (follicles < 5 mm).
- Score 2: Quiescent follicles (follicles 5-9 mm).
- Score 3: Follicular growth up to 13 mm without estradiol production.
- Score 4: Follicular growth > 13 mm with estradiol production but no LH surge and no subsequent progesterone increase.
- Score 5: Luteinized unruptured follicle (LUF) - follicular growth with estradiol production, an LH surge, and a subsequent progesterone increase, but without follicular rupture.
- Score 6: Ovulation - follicular growth with estradiol production, an LH surge, follicular rupture, and a subsequent progesterone increase.

Protocol:

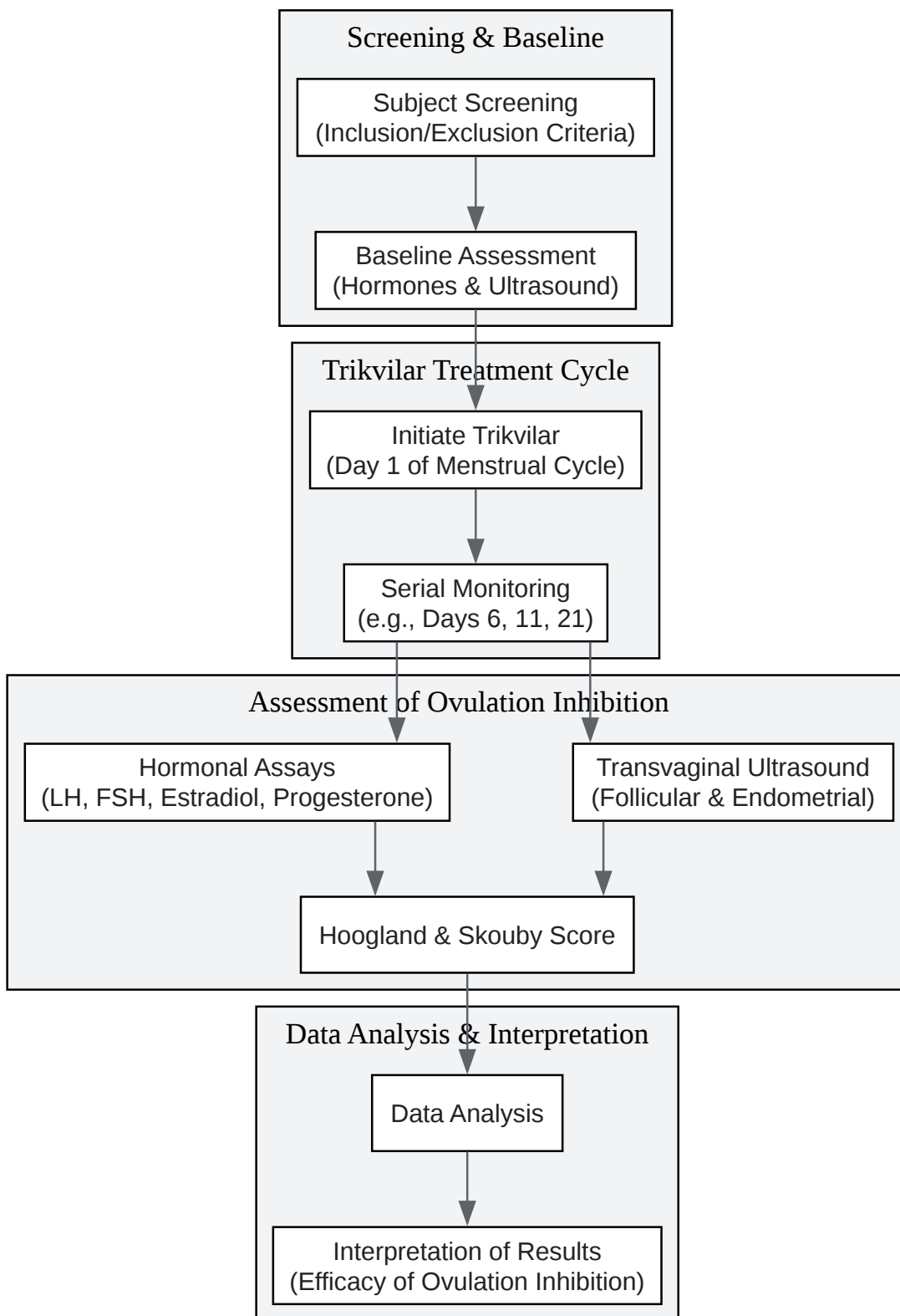
- Data Integration:
  - Combine the data from hormonal assays (estradiol and progesterone levels) and transvaginal ultrasound (maximum follicular diameter) for each cycle.
- Scoring:
  - Assign a Hoogland and Skouby score for each treatment cycle based on the criteria above.
- Interpretation:
  - Scores of 1-4 indicate effective ovulation inhibition. A score of 5 or 6 suggests a failure to completely suppress ovulation.

## Visualizations



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Caption: Hormonal feedback loop illustrating **Trikvilar**'s mechanism of action.



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Caption: Experimental workflow for assessing ovulation inhibition.

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